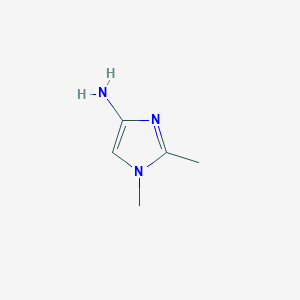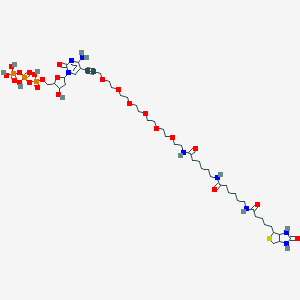
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid” is a chemical compound with the molecular formula C14H19NO4 . It’s often referred to by its CID number 17040111 in databases like PubChem .
Molecular Structure Analysis
The molecular structure of “3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid” consists of a phenyl ring attached to a propanoic acid moiety via an amine group. The amine group is protected by a tert-butoxycarbonyl (Boc) group .Wissenschaftliche Forschungsanwendungen
Peptide Conformation Analysis : The crystal structure of related compounds has been studied to understand the role of N-methylation in determining peptide conformation. For instance, E. Jankowska et al. (2002) analyzed the crystal structure of a similar compound to examine its conformation in peptides (Jankowska et al., 2002).
Catalyst in Chemical Synthesis : This compound is used in the N-tert-butoxycarbonylation of amines. A. Heydari et al. (2007) reported using H3PW12O40 as an efficient catalyst for this reaction, highlighting its importance in synthesizing N-Boc protected amino acids (Heydari et al., 2007).
Building Block in Material Science : The compound has been explored as a building block in material science. For example, Acerina Trejo-Machin et al. (2017) used a related compound, phloretic acid, in the creation of polybenzoxazine, showcasing its potential in developing new materials (Trejo-Machin et al., 2017).
Molecular Structure Analysis in Pharmaceuticals : The molecular and crystal structure of derivatives of this compound are studied for their role in pharmaceuticals. A. Kozioł et al. (2001) analyzed the structure of a cysteine derivative with tert-butoxycarbonyl, providing insights into the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).
Metabolic Studies in Microbiology : In microbiology, derivatives of this compound are used in analyzing metabolic processes. A. Rimbault et al. (1993) studied organic acids, including derivatives of tert-butyldimethylsiyl, in cultures of an anaerobic archaeon, demonstrating its application in understanding microbial metabolism (Rimbault et al., 1993).
Eigenschaften
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOSLRCCHSZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933660 |
Source


|
| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid | |
CAS RN |
149506-05-8 |
Source


|
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149506-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)